8-(4-methoxyphenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(4-methoxyphenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that includes both methoxy and nitro functional groups
Preparation Methods
The synthesis of 8-(4-methoxyphenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl group: This step often involves nucleophilic substitution reactions where a methoxyphenyl group is introduced.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
8-(4-methoxyphenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(4-methoxyphenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-tumor and anti-inflammatory activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(4-methoxyphenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding to targets .
Comparison with Similar Compounds
Similar compounds to 8-(4-methoxyphenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:
4-nitrobiphenyl: This compound also contains a nitro group and is used in similar applications.
p-anisalacetone: Contains a methoxy group and is used in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C22H18N6O5 |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2,4-dimethyl-7-(3-nitrophenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H18N6O5/c1-24-19-18(20(29)25(2)22(24)30)26-12-17(13-5-4-6-15(11-13)28(31)32)27(21(26)23-19)14-7-9-16(33-3)10-8-14/h4-12H,1-3H3 |
InChI Key |
LNFSXOCYJDOXPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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